molecular formula C33H56N3O9PS B038932 Dansyl-platelet activating factor CAS No. 118790-15-1

Dansyl-platelet activating factor

Katalognummer: B038932
CAS-Nummer: 118790-15-1
Molekulargewicht: 701.9 g/mol
InChI-Schlüssel: YAPFSBLBPKYOIX-GDLZYMKVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dansyl-platelet activating factor, also known as this compound, is a useful research compound. Its molecular formula is C33H56N3O9PS and its molecular weight is 701.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Dansyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Understanding Platelet Activation and Inflammation

Mechanism of Action:
Dansyl-PAF functions primarily through the PAF receptor (PAF-R), which, upon activation, leads to various intracellular signaling cascades. This includes the synthesis of diacylglycerol and inositol triphosphate, resulting in calcium release and activation of protein kinase C. These pathways are crucial for mediating inflammatory responses and platelet aggregation .

Research Findings:
Recent studies have shown that Dansyl-PAF can modulate inflammatory responses by influencing the levels of pro-inflammatory cytokines. For instance, it has been demonstrated that PAF treatment can reduce levels of TNF-α and IL-6 while increasing IL-10 production, suggesting its potential role as an anti-inflammatory agent .

Applications in Disease Models

Cancer Research:
Dansyl-PAF has been implicated in cancer biology, particularly in how it influences tumor microenvironments. Elevated PAF levels have been observed in various cancers, suggesting that targeting PAF signaling could provide therapeutic benefits. Research indicates that Dansyl-PAF may enhance the efficacy of chemotherapeutic agents by modulating tumor-associated inflammation .

Neuroinflammation:
In neurodegenerative disease models, Dansyl-PAF has been studied for its protective effects against neuroinflammation and apoptosis. For example, its administration has shown promise in reducing neuronal damage in models of endotoxic shock by modulating immune responses . This suggests potential applications in treating conditions like Alzheimer's disease and multiple sclerosis.

Therapeutic Potential

Asthma and Allergic Responses:
Dansyl-PAF's role in mediating bronchoconstriction and airway inflammation highlights its relevance in respiratory diseases such as asthma. Clinical trials have explored PAF antagonists for managing asthma symptoms, indicating that Dansyl-PAF could be pivotal in developing new treatments .

Cardiovascular Diseases:
Due to its influence on platelet aggregation, Dansyl-PAF is also being investigated for its role in cardiovascular diseases. Elevated PAF activity is associated with atherosclerosis and thrombosis, making it a target for therapeutic interventions aimed at reducing cardiovascular events .

Case Studies and Experimental Evidence

StudyObjectiveFindings
Study on Endotoxic Shock Evaluate protective effects of PAFPAF treatment improved survival rates and reduced organ injury in LPS-challenged mice.
Cancer Inflammation Study Investigate PAF's role in tumor microenvironmentsElevated PAF levels correlated with increased tumor growth; targeting this pathway may enhance treatment efficacy.
Asthma Clinical Trials Assess PAF antagonistsSignificant clinical improvement noted with PAF receptor antagonists in asthma patients over an 8-week period.

Eigenschaften

CAS-Nummer

118790-15-1

Molekularformel

C33H56N3O9PS

Molekulargewicht

701.9 g/mol

IUPAC-Name

[(2R)-2-acetyloxy-3-[11-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]undecoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C33H56N3O9PS/c1-28(37)45-29(27-44-46(38,39)43-25-23-36(4,5)6)26-42-24-15-13-11-9-7-8-10-12-14-22-34-47(40,41)33-21-17-18-30-31(33)19-16-20-32(30)35(2)3/h16-21,29,34H,7-15,22-27H2,1-6H3/t29-/m1/s1

InChI-Schlüssel

YAPFSBLBPKYOIX-GDLZYMKVSA-N

SMILES

CC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C

Isomerische SMILES

CC(=O)O[C@H](COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C

Kanonische SMILES

CC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C

Key on ui other cas no.

118790-15-1

Synonyme

1-(N-dansyl-11-amino-1-undecyl)-sn-glycerol-3-phosphorylcholine
dansyl-PAF
dansyl-platelet activating factor
dansyllyso-PAF
dansyllysoPAF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.